Daunorubicin Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

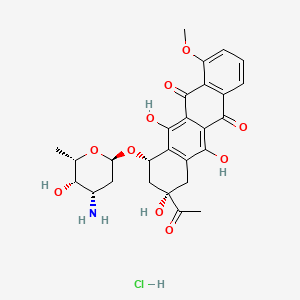

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGHGUXZJWAIAS-QQYBVWGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10.HCl, C27H30ClNO10 |

Source

|

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033382 |

Source

|

| Record name | Daunomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |

Source

|

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) |

Source

|

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23541-50-6 |

Source

|

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daunorubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23541-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023541506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daunomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daunorubicin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD984I04LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

370 to 374 °F (decomposes) (NTP, 1992) |

Source

|

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Deep Dive into the Multifaceted Mechanism of Daunorubicin Hydrochloride in Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

For over four decades, Daunorubicin Hydrochloride, an anthracycline antibiotic, has been a cornerstone of induction chemotherapy for Acute Myeloid Leukemia (AML), most notably as part of the "3 + 7" regimen with cytarabine.[1][2][3][4] Its enduring clinical relevance is a testament to a complex and multifaceted mechanism of action that extends beyond a single molecular target. This guide provides a comprehensive, in-depth exploration of the core cytotoxic mechanisms of daunorubicin in AML cells. We will dissect the intricate processes of DNA intercalation, topoisomerase II poisoning, reactive oxygen species generation, and histone eviction. Furthermore, we will examine the downstream cellular consequences, including apoptosis and cell cycle arrest, and address the critical challenge of therapeutic resistance. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also field-proven insights into the experimental validation of these mechanisms.

Introduction: The Enduring Role of Daunorubicin in AML Therapy

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow, which disrupts normal hematopoiesis.[1] Standard first-line treatment for many patients involves intensive induction chemotherapy to induce remission.[1][2] The combination of an anthracycline, like daunorubicin, with cytarabine has been the standard of care for decades, demonstrating significant efficacy in achieving complete remission.[3][5] Daunorubicin's success lies in its ability to exert potent cytotoxic effects through several synergistic mechanisms, making it a formidable agent against rapidly dividing cancer cells.[6][7]

Core Mechanisms of Action: A Multi-Pronged Attack

Daunorubicin's antineoplastic activity is not attributable to a single action but rather a convergence of several cytotoxic processes that overwhelm the leukemic cell's survival and repair capabilities.[6][7]

DNA Intercalation and Inhibition of Macromolecular Synthesis

At the heart of daunorubicin's function is its physical interaction with nuclear DNA. The planar tetracyclic ring structure of the daunorubicin molecule allows it to slide between the base pairs of the DNA double helix, a process known as intercalation.[1][6][8]

-

Structural Disruption: This insertion physically unwinds and distorts the DNA helix, creating a structural roadblock.[6][7]

-

Inhibition of Replication and Transcription: The distorted DNA template becomes unsuitable for the enzymatic machinery of DNA and RNA polymerases. This effectively halts both DNA replication and transcription, preventing the synthesis of essential genetic material and proteins, and ultimately leading to cell cycle arrest.[1][6]

-

Histone Eviction: A more recently discovered consequence of intercalation is the ability of anthracyclines to induce the eviction of histones from chromatin, particularly in open, transcriptionally active regions.[8][9][10] This disruption of the fundamental nucleosome structure further deregulates transcription and can impair DNA damage repair processes.[9][10][11]

Topoisomerase II Poisoning

Beyond passive DNA intercalation, daunorubicin actively targets Topoisomerase II (Topo II), a critical enzyme that manages DNA topology during replication.[12][13] Topo II functions by creating transient double-strand breaks (DSBs) to relieve supercoiling.[6][8][12] Daunorubicin acts as a "Topo II poison" by stabilizing the covalent intermediate complex formed between the enzyme and the DNA, known as the cleavable complex.[1][12]

This stabilization prevents the enzyme from resealing the DNA breaks it creates.[8] The accumulation of these unrepaired DSBs is a potent death signal, triggering downstream DNA damage response pathways that lead to cell cycle arrest and apoptosis.[6][12]

Generation of Reactive Oxygen Species (ROS)

Daunorubicin can undergo redox cycling, a process involving its quinone moiety, which leads to the formation of semiquinone free radicals.[6] These radicals react with molecular oxygen to produce highly reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[6][14] The resulting state of severe oxidative stress inflicts widespread damage on cellular components:

-

Lipid Peroxidation: Damage to cellular membranes, including the mitochondrial membrane, disrupting their integrity and function.

-

Protein Oxidation: Impairment of enzyme and structural protein function.

-

DNA Damage: Direct oxidative damage to DNA bases, contributing to the overall genotoxic burden.

This ROS-mediated damage is a significant contributor to daunorubicin's cytotoxicity and plays a role in initiating apoptosis.[6][14]

Table 1: Summary of Daunorubicin's Core Mechanisms of Action

| Mechanism | Molecular Target | Key Molecular Event | Cellular Consequence |

| DNA Intercalation | DNA Double Helix | Physical insertion between base pairs.[1][8] | Blocks DNA replication and transcription; induces histone eviction.[1][9] |

| Topoisomerase II Poisoning | Topoisomerase II Enzyme | Stabilization of the drug-enzyme-DNA cleavable complex.[1][12] | Accumulation of permanent DNA double-strand breaks.[6][7] |

| ROS Generation | Molecular Oxygen, Cellular Reductases | Redox cycling of the drug's quinone moiety.[6] | Oxidative damage to DNA, proteins, and lipids; mitochondrial dysfunction.[6][14] |

| Histone Eviction | Chromatin | Drug-induced displacement of histone proteins from DNA.[8][10] | Transcriptional deregulation; attenuated DNA damage response.[9][10] |

Downstream Cellular Consequences

The molecular damage inflicted by daunorubicin converges on two primary cellular outcomes: cell cycle arrest and apoptosis.

Cell Cycle Arrest

The extensive DNA damage caused by Topo II poisoning and ROS generation activates cellular DNA damage response (DDR) pathways, often mediated by kinases like ATM and Chk2.[12] This signaling cascade leads to the stabilization and activation of tumor suppressor proteins like p53, which in turn orchestrates a halt in cell cycle progression, typically at the G2/M phase.[15][16][17] This arrest prevents the damaged cell from proceeding through mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis.[17]

Induction of Apoptosis

Daunorubicin is a potent inducer of apoptosis (programmed cell death) in AML cells.[18][19] The apoptotic response is triggered by multiple inputs:

-

Intrinsic Pathway: Overwhelming DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax.[18] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in cell death.[18][20]

-

ROS-Mediated Apoptosis: Oxidative stress can directly damage mitochondria, leading to the release of pro-apoptotic factors and contributing to the activation of the intrinsic apoptotic pathway.[14][18]

Higher concentrations of daunorubicin have been shown to induce faster and more robust apoptosis, as measured by caspase-3 activation and DNA fragmentation.[20]

Visualization of Daunorubicin's Integrated Mechanism

The following diagram illustrates the interconnected pathways through which daunorubicin exerts its cytotoxic effects on AML cells.

Caption: Experimental workflow for intracellular ROS detection.

Mechanisms of Resistance in AML

Despite its efficacy, resistance to daunorubicin is a major clinical challenge and a primary cause of treatment failure and relapse. [1][2][21]Understanding these mechanisms is vital for developing strategies to overcome them.

-

Increased Drug Efflux: The most well-characterized mechanism is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which is encoded by the MDR1 gene. [1][22]These transporters function as cellular pumps, actively exporting daunorubicin out of the leukemic cell, thereby reducing its intracellular concentration and preventing it from reaching its targets. [1]* Altered Topoisomerase II Activity: AML cells can develop resistance through decreased activity or expression of the Topoisomerase II enzyme, reducing the number of available targets for the drug. [1]* Enhanced DNA Repair: Upregulation of DNA repair pathways can more efficiently fix the double-strand breaks induced by daunorubicin, mitigating its cytotoxic effect.

-

Apoptotic Pathway Defects: Mutations in key tumor suppressor genes like p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) can raise the threshold for inducing programmed cell death, allowing cells to survive despite significant drug-induced damage. [1][22]

Clinical Implications and Future Directions

The deep understanding of daunorubicin's mechanism of action continues to inform clinical practice and guide future research.

-

Combination Therapy: The "3+7" regimen's success is rooted in the synergy between daunorubicin and cytarabine. [3][5]Daunorubicin's DNA-damaging effects complement cytarabine's action as a DNA polymerase inhibitor. [5][23]Newer combinations, such as adding the BCL-2 inhibitor venetoclax, aim to leverage mechanistic synergy to enhance apoptosis and overcome resistance. [24]* Liposomal Formulations: A significant advancement has been the development of liposomal formulations, such as CPX-351 (Vyxeos®), which encapsulates daunorubicin and cytarabine at a synergistic 1:5 molar ratio. [23][25][26]This liposomal delivery system enhances drug delivery to the bone marrow, prolongs circulation time, and has shown improved overall survival in patients with high-risk secondary AML compared to the conventional 7+3 regimen. [26][27][28][29]* Overcoming Resistance: Research is actively focused on combining daunorubicin with inhibitors of resistance pathways, such as P-gp modulators or agents that target specific survival signaling pathways (e.g., FLT3, PI3K/Akt) that are often dysregulated in resistant AML. [1]

Conclusion

Daunorubicin Hydrochloride remains a pivotal therapeutic agent in the fight against Acute Myeloid Leukemia. Its clinical efficacy is derived from a powerful, multi-pronged assault on the leukemic cell, encompassing DNA intercalation, enzymatic poisoning, oxidative stress, and chromatin disruption. This complex mechanism, while effective, is also subject to sophisticated cellular resistance strategies. Future advancements in AML therapy will undoubtedly build upon this foundational knowledge, seeking to enhance daunorubicin's efficacy through novel formulations, synergistic drug combinations, and targeted approaches to dismantle the molecular machinery of resistance.

References

-

Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. National Institutes of Health (NIH). [Link]

-

Liposomal daunorubicin and cytarabine (Vyxeos, CPX351, L-DA). Cancer Research UK. [Link]

-

Vyxeos (Daunorubicin and Cytarabine) Liposomal Combination First Treatment Approved for Patients with High-Risk Acute Myeloid Leukemia. American Health & Drug Benefits. [Link]

-

What is the mechanism of Daunorubicin Citrate?. Patsnap Synapse. [Link]

-

FDA Approves Combination for Therapy-Related Acute Myeloid Leukemia. CancerNetwork. [Link]

-

Liposomal Daunorubicin & Cytarabine for AML. OncLive. [Link]

-

Liposomal cytarabine with daunorubicin approved for use in Scotland for t-AML and AML-MRC. Leukaemia Care. [Link]

-

Vyxeos (Daunorubicin and Cytarabine) Liposomal Combination First Treatment Approved for Patients with High-Risk Acute Myeloid Leukemia. American Health & Drug Benefits. [Link]

-

(PDF) Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. ResearchGate. [Link]

-

Daunorubicin. StatPearls - NCBI Bookshelf. [Link]

-

4288-Acute myeloid leukaemia liposomal DAUNOrubicin and cytarabine overview. eviQ. [Link]

-

Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells. Frontiers. [Link]

-

Cytarabine and daunorubicin for the treatment of acute myeloid leukemia. PubMed. [Link]

-

Cytarabine and daunorubicin for the treatment of acute myeloid leukemia. ResearchGate. [Link]

-

Daunorubicin. Wikipedia. [Link]

-

First-line triple combination chemotherapy for patients with AML. British Journal of Haematology. [Link]

-

Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. Universitas Indonesia. [Link]

-

Relationship between daunorubicin concentration and apoptosis induction in leukemic cells. ResearchGate. [Link]

-

Mechanisms of drug resistance in acute myeloid leukemia. Taylor & Francis Online. [Link]

-

Assay for determination of daunorubicin in cancer cells with multidrug resistance phenotype. PubMed. [Link]

-

Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment. PubMed Central (PMC). [Link]

-

Intraclonal heterogeneity in the in vitro daunorubicin-induced apoptosis in acute myeloid leukemia. PubMed. [Link]

-

Topoisomerase II inhibitors in AML: past, present, and future. PubMed. [Link]

-

Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin. PubMed. [Link]

-

DeSUMOylation of chromatin-bound proteins limits the rapid transcriptional reprogramming induced by daunorubicin in acute myeloid leukemias. National Institutes of Health (NIH). [Link]

-

Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells. Showa University Institutional Repository. [Link]

-

Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin. PubMed Central (PMC). [Link]

-

Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin. ResearchGate. [Link]

-

Design of New Daunorubicin Derivatives with High Cytotoxic Potential. National Institutes of Health (NIH). [Link]

-

Novel SAHA‑bendamustine hybrid NL‑101 in combination with daunorubicin synergistically suppresses acute myeloid leukemia. Spandidos Publications. [Link]

-

Quantitative evaluation of intracellular uptake of daunorubicin in acute myeloid leukemia: a method analysis. PubMed. [Link]

-

Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells. National Institutes of Health (NIH). [Link]

-

Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. Semantic Scholar. [Link]

-

Total Reactive oxygen species (ROS) induced by daunorubicin. MOLT-4.... ResearchGate. [Link]

Sources

- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytarabine and daunorubicin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 7. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Daunorubicin - Wikipedia [en.wikipedia.org]

- 9. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. DeSUMOylation of chromatin-bound proteins limits the rapid transcriptional reprogramming induced by daunorubicin in acute myeloid leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells. | Semantic Scholar [semanticscholar.org]

- 16. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intraclonal heterogeneity in the in vitro daunorubicin-induced apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]

- 23. Vyxeos (Daunorubicin and Cytarabine) Liposomal Combination First Treatment Approved for Patients with High-Risk Acute Myeloid Leukemia [ahdbonline.com]

- 24. First-line triple combination chemotherapy for patients with AML - BJH [bjh.be]

- 25. cancerresearchuk.org [cancerresearchuk.org]

- 26. 4288-Acute myeloid leukaemia liposomal DAUNOrubicin and cytarabine overview | eviQ [eviq.org.au]

- 27. cancernetwork.com [cancernetwork.com]

- 28. onclive.com [onclive.com]

- 29. News [leukaemiacare.org.uk]

A Technical Guide to the Daunorubicin Hydrochloride-Mediated Inhibition of Topoisomerase II

This guide provides an in-depth exploration of the molecular pathway central to the antineoplastic activity of Daunorubicin Hydrochloride: the inhibition of human DNA Topoisomerase II. We will dissect the enzyme's fundamental catalytic cycle, detail the precise mechanism of Daunorubicin's inhibitory action, trace the downstream cellular consequences that culminate in apoptosis, and provide validated experimental protocols for studying this pathway.

The Central Regulator of DNA Topology: Topoisomerase II

To comprehend the action of Daunorubicin, one must first appreciate the indispensable role of its target, DNA Topoisomerase II (Topo II).[1] In eukaryotic cells, vital processes such as DNA replication, transcription, and chromosome segregation inevitably lead to topological problems, including supercoils and knots within the DNA double helix.[1][2] Topo II is the master regulator that resolves these issues, ensuring genomic integrity.[1] Mammalian cells possess two isoforms, Top2α and Top2β; the former is highly expressed in proliferating cells, making it a key target for cancer chemotherapy.[3][4]

The enzyme functions as a homodimer, executing a complex, ATP-dependent catalytic cycle to manage DNA topology.[3][5] This cycle involves creating a transient double-strand break (DSB) in one segment of DNA (the "gate" or G-segment), passing another intact DNA segment (the "transport" or T-segment) through the break, and finally, resealing the G-segment.[3][6] This elegant "two-gate" mechanism is fundamental to cellular life and represents a critical point of vulnerability for therapeutic intervention.[3]

Diagram 2: Daunorubicin-mediated stabilization of the Topo II cleavage complex.

The Aftermath: Cellular Response to Topoisomerase II Poisoning

The stabilization of the cleavage complex transforms a transient, necessary DNA break into a permanent, lethal double-strand break (DSB). [7][8]The accumulation of these DSBs triggers a cascade of cellular responses, ultimately forcing the cancer cell into a self-destruct pathway. [9][10]

-

DNA Damage Response (DDR): The presence of DSBs rapidly activates the cell's DNA damage surveillance systems. [11]Key sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and ATM-Related (ATR), are recruited to the damage sites and activated. [9][8][12]These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which orchestrate the cellular response. [9][8]

-

Cell Cycle Arrest: A primary outcome of DDR activation is the halting of the cell cycle, typically at the G2/M checkpoint. [9][12][11]This arrest prevents cells with damaged DNA from entering mitosis, providing a window for potential repair. [12]However, the extensive damage induced by Daunorubicin often makes this repair futile. [13]

-

Apoptosis Induction: When the DNA damage is deemed irreparable, the DDR signaling network initiates apoptosis (programmed cell death). [14][15][16]This can occur through multiple pathways:

-

Intrinsic (Mitochondrial) Pathway: The DDR can activate the tumor suppressor protein p53, which in turn promotes the expression of pro-apoptotic proteins. [17]This leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and the executioner caspase-3. [16][18] * Extrinsic Pathway: Daunorubicin has also been shown to stimulate the production of ceramide, a lipid messenger that can initiate a separate apoptotic signaling cascade. [15] * Other Pathways: The pro-apoptotic JNK signaling pathway is also activated, while the pro-survival PI3K/AKT pathway is inactivated, further tipping the balance towards cell death. [19]

-

Diagram 3: Downstream cellular response to Daunorubicin-induced Topo II inhibition.

Experimental Methodologies & Protocols

A robust investigation of Topo II inhibitors requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays. As a senior scientist, the rationale is not just to see an effect, but to pinpoint its location in the mechanistic pathway.

In Vitro Assays: Isolating the Drug-Enzyme Interaction

These assays utilize purified Topo II enzyme and specific DNA substrates to directly measure the effect of a compound on the enzyme's catalytic activity.

A. Topoisomerase II Decatenation Assay

-

Principle & Rationale: This is the gold-standard assay for measuring overall Topo II catalytic activity. [20][21]It uses kinetoplast DNA (kDNA), a unique network of thousands of interlocked DNA minicircles isolated from trypanosomes. Topo II is the only enzyme that can separate (decatenate) this network into individual circles. [22]An inhibitor will prevent this process, leaving the kDNA network intact. Its strength lies in its specificity and clear visual output. [21]* Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mix: 2 µL of 10x Topo II Assay Buffer, 2 µL of 10 mM ATP, 200 ng of kDNA substrate, the desired concentration of Daunorubicin (or vehicle control), and purified human Topoisomerase IIα enzyme (e.g., 1 unit).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye.

-

Gel Electrophoresis: Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer until the dye front has migrated approximately 75% of the gel length.

-

Visualization: Visualize the DNA under UV light. The decatenated minicircles (product) will migrate into the gel, while the catenated kDNA network (substrate) will remain in the well. The degree of inhibition is determined by the reduction in product formation compared to the control. [21]

-

Diagram 4: Experimental workflow for the kDNA decatenation assay.

Cell-Based Assays: Confirming Downstream Consequences

These assays are critical for validating that the mechanism observed in vitro translates to the expected biological outcomes in a cellular context.

B. γH2AX Foci Formation Assay (Immunofluorescence)

-

Principle & Rationale: When a DSB occurs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. [23]This serves as a beacon to recruit DNA repair machinery. By using a fluorescently labeled antibody specific to γH2AX, we can visualize these DSBs as distinct nuclear foci. This assay provides direct, quantifiable evidence of DSB formation within the cell, confirming the drug's DNA-damaging effect.

-

Protocol:

-

Cell Culture: Plate cancer cells (e.g., leukemia cell lines like HL-60 or U937) onto coverslips in a multi-well plate and allow them to adhere.

-

Drug Treatment: Treat the cells with various concentrations of Daunorubicin Hydrochloride for a defined period (e.g., 2-6 hours). Include a vehicle-treated control.

-

Fixation & Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining & Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci in drug-treated cells compared to controls indicates DSB induction.

-

Quantitative Data Summary

The potency of Topo II inhibitors is often expressed as the half-maximal inhibitory concentration (IC50). These values can vary significantly based on the assay type and cell line used.

| Compound | Assay Type | Target / Cell Line | IC50 Value | Reference |

| Daunorubicin | Cytotoxicity | Various Leukemia Lines | nM to low µM range | [7][14] |

| Daunorubicin | Topo II Inhibition | Purified Enzyme | Low µM range | [14][24] |

| Etoposide (for comparison) | Topo II Decatenation | Human Topo IIα | 47.5 ± 2.2 µM | [25] |

Note: Specific IC50 values for Daunorubicin can be highly variable and are dependent on the precise experimental conditions. The table provides a general range based on typical findings.

Conclusion

Daunorubicin Hydrochloride's efficacy as an antineoplastic agent is fundamentally rooted in its ability to hijack the essential cellular machinery of DNA topology. By intercalating into DNA and trapping Topoisomerase II in a state of arrested catalysis, it converts the enzyme into a DNA-damaging agent, producing a high load of double-strand breaks. This damage overwhelms cellular repair capacities, triggering cell cycle arrest and activating apoptotic pathways, leading to the selective death of rapidly proliferating cancer cells. A thorough understanding of this pathway, validated through a combination of biochemical and cell-based assays, is paramount for the continued development and optimization of Topoisomerase II-targeting cancer therapies.

References

-

Saleem, T., & Kasi, A. (2025). Daunorubicin. In StatPearls. StatPearls Publishing. [Link]

-

Jaffrézou, J. P., et al. (1996). Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis. The EMBO Journal. [Link]

-

Osheroff, N. (1989). Catalytic function of DNA topoisomerase II. PubMed. [Link]

-

Gniazdowski, M., et al. (2004). The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts. Pharmacological Reports. [Link]

-

PHARMACOLOGY OF Daunorubicin (Cerubidine, Daunomycin); Pharmacokinetics, Uses, Mechanism of action. (2024). YouTube. [Link]

-

Adameova, S., et al. (2012). Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells. Journal of Physiology and Pharmacology. [Link]

-

Wikipedia. (2024). Daunorubicin. Wikipedia. [Link]

-

Al-Dhaheri, M. H., et al. (2013). Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment. springermedizin.de. [Link]

-

Soliman, M. A., et al. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Frontiers in Molecular Biosciences. [Link]

-

Sianipar, A., et al. (2022). Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. Cureus. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Daunorubicin Citrate? Patsnap Synapse. [Link]

-

Wu, C. C., et al. (2011). Catalytic Core of Human Topoisomerase IIα: Insights into Enzyme–DNA Interactions and Drug Mechanism. Biochemistry. [Link]

-

ResearchGate. (2010). Cellular responses to topoisomerase II inhibitors. ResearchGate. [Link]

-

Ashley, A. K., & Osheroff, N. (2012). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology. [Link]

-

Kim, H. S., et al. (2011). Regulation of the catalytic function of topoisomerase II alpha through association with RNA. Nucleic Acids Research. [Link]

-

Nitiss, J. L., et al. (2018). Topoisomerase Assays. Current Protocols in Toxicology. [Link]

-

Nitiss, J. L. (2009). DNA topoisomerase II and its growing repertoire of biological functions. Nature Reviews Cancer. [Link]

-

Nitiss, J. L. (2002). DNA repair functions that control sensitivity to topoisomerase-targeting drugs. International Journal of Environmental Research and Public Health. [Link]

-

Scribd. (2024). S Mechanism of Action: Intercalates With DNA, Directly Affecting Transcription and Translation. Scribd. [Link]

-

Alesse, E., et al. (1996). Different apoptotic pathways activated by daunorubicin in human lymphocytes and fibroblasts. IRIS. [Link]

-

Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer. [Link]

-

Bodley, A., et al. (1989). DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA. NCI Monographs. [Link]

-

van der Wijst, T., et al. (2007). Intercalation of daunomycin into stacked DNA base pairs. DFT study of an anticancer drug. The Journal of Physical Chemistry A. [Link]

-

Gootz, T. D., et al. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (2016). Catalytic cycle of DNA topoisomerase II. ResearchGate. [Link]

-

Pathak, R., et al. (2014). Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. Bioorganic & Medicinal Chemistry. [Link]

-

PubMed. (2023). Daunorubicin. PubMed. [Link]

-

Capranico, G., et al. (1994). Change of the sequence specificity of daunorubicin-stimulated topoisomerase II DNA cleavage by epimerization of the amino group of the sugar moiety. Cancer Research. [Link]

-

Cowell, I. G., et al. (2012). Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide. BioMed Research International. [Link]

-

Pommier, Y., et al. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International Journal of Molecular Sciences. [Link]

-

Sanna, V., et al. (2021). Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate. Scientific Reports. [Link]

-

Pang, B., et al. (2013). Doxorubicin, a DNA intercalator, inhibits transcription elongation. The FASEB Journal. [Link]

-

Yang, X., et al. (2014). Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2025). DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA. ResearchGate. [Link]

-

Al-Harbi, S., et al. (2024). Characterizing KMT2A Rearrangement in Acute Myeloid Leukemia: A Comprehensive Genomic Study. MDPI. [Link]

-

Eikesdal, H. P., et al. (2021). New insights into the activities and toxicities of the old anticancer drug doxorubicin. Expert Opinion on Drug Safety. [Link]

Sources

- 1. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the catalytic function of topoisomerase II alpha through association with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA repair functions that control sensitivity to topoisomerase-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 18. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment | springermedizin.de [springermedizin.de]

- 19. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 22. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nickgirls.com [nickgirls.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the DNA Intercalation Kinetics of Daunorubicin Hydrochloride

Introduction

Daunorubicin Hydrochloride: An Essential Anthracycline Anticancer Agent

Daunorubicin Hydrochloride is a potent anthracycline antibiotic that serves as a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2] Its efficacy as a chemotherapeutic agent is fundamentally linked to its profound interactions with cellular DNA.[1] As an antineoplastic agent, Daunorubicin disrupts the replication and transcription processes in rapidly dividing cancer cells, ultimately leading to cell death.[1][2]

The Critical Role of DNA Intercalation in its Mechanism of Action

The primary mechanism of action of Daunorubicin involves its insertion, or intercalation, between the base pairs of the DNA double helix.[3] This physical distortion of the DNA structure interferes with the vital cellular machinery responsible for DNA replication and RNA synthesis. Beyond simple intercalation, Daunorubicin also potently inhibits the enzyme topoisomerase II.[1][2][3] It achieves this by stabilizing the complex formed between topoisomerase II and DNA, which prevents the re-ligation of DNA strands that the enzyme has cleaved.[1][3] This leads to the accumulation of single and double-strand breaks in the DNA, a level of damage that triggers apoptotic pathways and programmed cell death.[2][3] The kinetics of this intercalation process—how quickly and strongly the drug binds to and dissociates from DNA—are of paramount importance in understanding its therapeutic efficacy and potential for toxicity.

Purpose and Scope of this Guide

This technical guide provides a comprehensive overview of the DNA intercalation kinetics of Daunorubicin Hydrochloride. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the biophysical principles governing this critical drug-DNA interaction. This guide will delve into the molecular mechanisms of intercalation, detail the key experimental techniques used to study these kinetics, provide step-by-step protocols for their implementation, and offer insights into the interpretation of the resulting data.

The Molecular Mechanism of Daunorubicin-DNA Intercalation

The Intercalation Process: A Step-by-Step Breakdown

The binding of Daunorubicin to DNA is a multi-step process that involves more than a simple insertion of the drug molecule. Molecular dynamics simulations and experimental data suggest a pathway that includes initial interactions followed by the core intercalation event.[4][5] A ubiquitous hydrogen bond between the positively charged amino group on the daunosamine sugar moiety of the drug and the negatively charged phosphate backbone of DNA often initiates the binding process.[5] This is followed by minor groove binding, which serves as a pre-intercalation step.[4] The final and rate-limiting step is the insertion of the planar anthracycline ring system between the DNA base pairs.[4][5]

Key Molecular Interactions and Structural Changes

Upon intercalation, Daunorubicin induces significant structural changes in the DNA. The DNA double helix unwinds to accommodate the drug molecule, and the distance between the intercalated base pairs increases.[2] The stability of the Daunorubicin-DNA complex is maintained by a combination of forces, including van der Waals interactions between the anthracycline ring and the DNA bases, and hydrogen bonding between the drug's functional groups and the DNA backbone.[6] The amino sugar of Daunorubicin resides in the minor groove of the DNA, providing additional stability to the complex.

The Role of Topoisomerase II Inhibition

As mentioned, a crucial aspect of Daunorubicin's cytotoxic effect is its interaction with topoisomerase II.[1][2][3] By intercalating into the DNA, Daunorubicin creates a binding site for topoisomerase II, leading to the formation of a ternary drug-DNA-enzyme complex.[3] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[1][3] The accumulation of these stalled cleavage complexes results in irreversible DNA damage and triggers apoptosis.[2]

Biophysical Techniques for Studying Daunorubicin-DNA Kinetics

A variety of biophysical techniques are employed to elucidate the kinetics and thermodynamics of Daunorubicin-DNA interactions.[7][][9][10] These methods provide valuable insights into the binding affinity, stoichiometry, and rates of association and dissociation.

Overview of Key Methodologies

The choice of technique depends on the specific kinetic parameters of interest. For equilibrium binding studies, spectroscopic methods like UV-visible and fluorescence spectroscopy are often used.[7] To measure the rates of rapid binding events, stopped-flow spectroscopy is the method of choice.[11][12] For real-time, label-free analysis of binding kinetics, surface plasmon resonance (SPR) is a powerful tool.[13][14][15] Isothermal titration calorimetry (ITC) provides a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.[][16]

Spectroscopic Techniques

The interaction of Daunorubicin with DNA can be monitored by changes in its UV-visible absorption spectrum. Upon intercalation, the characteristic absorbance peak of Daunorubicin exhibits a bathochromic shift (a shift to longer wavelengths) and hypochromism (a decrease in absorbance intensity). These spectral changes can be titrated with increasing concentrations of DNA to determine the binding constant and stoichiometry of the interaction.

Daunorubicin is an intrinsically fluorescent molecule.[17] The fluorescence of Daunorubicin is significantly quenched upon intercalation into DNA.[18][19] This quenching phenomenon can be used to quantify the binding affinity and determine the number of binding sites.[16][18] The quenching data is often analyzed using the Stern-Volmer equation to determine the quenching constant.[20][21]

Stopped-Flow Spectroscopy for Rapid Kinetics

Stopped-flow spectroscopy is a technique that allows for the measurement of very fast reaction kinetics in solution.[11][12] By rapidly mixing solutions of Daunorubicin and DNA, the changes in absorbance or fluorescence can be monitored on a millisecond timescale. This enables the determination of the rate constants for the individual steps in the intercalation process, providing a more detailed mechanistic understanding.[12]

Surface Plasmon Resonance (SPR) for Real-Time Analysis

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[14][15][22][23] In a typical SPR experiment, a DNA molecule is immobilized on a sensor chip surface, and a solution containing Daunorubicin is flowed over the surface. The binding of Daunorubicin to the DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[23] This allows for the direct measurement of the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.[14]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (Daunorubicin) to a macromolecule (DNA).[] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).[][16] This information is crucial for understanding the driving forces behind the binding event.

Experimental Protocols

Protocol 1: Determination of Binding Stoichiometry and Affinity using Fluorescence Quenching

Objective: To determine the binding constant (K_b) and the number of binding sites (n) for the interaction of Daunorubicin with DNA using fluorescence quenching.

Materials:

-

Daunorubicin Hydrochloride solution (stock concentration of 1 mM in ultrapure water)

-

Calf Thymus DNA (ctDNA) solution (stock concentration of 10 mg/mL in Tris-HCl buffer)

-

Tris-HCl buffer (50 mM, pH 7.4, with 100 mM NaCl)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of Daunorubicin in Tris-HCl buffer at a final concentration of 10 µM.

-

Prepare a series of ctDNA solutions of varying concentrations in Tris-HCl buffer.

-

To a quartz cuvette, add 2 mL of the 10 µM Daunorubicin solution.

-

Record the fluorescence emission spectrum of the Daunorubicin solution (excitation wavelength: 480 nm, emission range: 500-700 nm).

-

Successively add small aliquots (e.g., 5 µL) of the ctDNA solutions to the Daunorubicin solution in the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 2 minutes.

-

Record the fluorescence emission spectrum after each addition of ctDNA.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Analyze the data using the Scatchard equation or a suitable non-linear fitting model to determine K_b and n.

Protocol 2: Real-Time Kinetic Analysis using Surface Plasmon Resonance (SPR)

Objective: To determine the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) for the interaction of Daunorubicin with a specific DNA sequence.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Biotinylated DNA oligonucleotide with the desired binding sequence

-

Streptavidin

-

Daunorubicin Hydrochloride solutions of varying concentrations in running buffer

-

Running buffer (e.g., HBS-EP buffer)

-

Immobilization and regeneration solutions as per the instrument manufacturer's instructions

Procedure:

-

Equilibrate the SPR system with the running buffer.

-

Immobilize streptavidin on the sensor chip surface using standard amine coupling chemistry.

-

Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline.

-

Inject a series of Daunorubicin solutions at different concentrations over the DNA-immobilized surface for a defined association time.

-

Follow the association phase with a dissociation phase by flowing the running buffer over the surface.

-

After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound Daunorubicin.

-

Record the sensorgrams for each concentration of Daunorubicin.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_D.

Protocol 3: Characterization of Rapid Intercalation Events using Stopped-Flow Spectroscopy

Objective: To measure the pre-steady-state kinetics of Daunorubicin intercalation into DNA.

Materials:

-

Stopped-flow spectrophotometer with fluorescence detection

-

Syringes for the stopped-flow instrument

-

Daunorubicin Hydrochloride solution in reaction buffer

-

DNA solution in reaction buffer

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

-

Prepare solutions of Daunorubicin and DNA in the reaction buffer at concentrations that will give a final desired concentration after mixing.

-

Load one syringe of the stopped-flow instrument with the Daunorubicin solution and the other with the DNA solution.

-

Set the excitation and emission wavelengths on the fluorometer of the stopped-flow instrument (e.g., excitation at 480 nm, emission monitored through a 550 nm cutoff filter).

-

Rapidly mix the two solutions by driving the syringes.

-

Record the change in fluorescence intensity as a function of time, starting from the moment of mixing.

-

Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

-

Fit the kinetic traces to a single or multi-exponential decay function to determine the observed rate constants (k_obs).

-

Repeat the experiment at different DNA concentrations and plot k_obs versus the DNA concentration to elucidate the kinetic mechanism and determine the elementary rate constants.

Quantitative Analysis and Data Interpretation

Key Kinetic and Thermodynamic Parameters

The study of Daunorubicin-DNA intercalation kinetics yields several important quantitative parameters that describe the interaction:

-

Binding Constant (K_b or K_a): A measure of the affinity of the drug for DNA. A higher value indicates a stronger binding interaction.

-

Dissociation Constant (K_D): The reciprocal of the association constant (K_a), representing the concentration of drug at which half of the DNA binding sites are occupied. A lower K_D indicates a higher affinity.

-

Association Rate Constant (k_on): The rate at which the drug binds to DNA.

-

Dissociation Rate Constant (k_off): The rate at which the drug dissociates from the DNA-drug complex. The residence time of the drug on the DNA is inversely proportional to k_off.

-

Stoichiometry (n): The number of drug molecules that bind per unit of DNA (e.g., per base pair).

-

Enthalpy Change (ΔH): The heat absorbed or released during the binding process.

-

Entropy Change (ΔS): The change in the randomness or disorder of the system upon binding.

Comparative Data Table for Daunorubicin-DNA Interaction

| Parameter | Technique | Value | Reference |

| Binding Constant (K_a) | Optical Method | 0.10 - 0.12 x 10^6 M^-1 | [24] |

| Binding Constant (K_b) | Voltammetry | 1.12 x 10^5 L/mol | [18] |

| Apparent Binding Constant | Spectrofluorometry | 7.8 x 10^4 L/mol | [21] |

| Gibbs Free Energy (ΔG°) | ITC | -7.7 ± 0.3 kcal/mol | [6] |

| Enthalpy Change (ΔH°) | ITC | Varies with conditions | [16] |

| Entropy Change (ΔS°) | ITC | Varies with conditions | [16] |

Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions (e.g., temperature, pH, ionic strength, and DNA sequence).

Interpreting Kinetic Data: Insights into Mechanism and Drug Efficacy

The kinetic parameters of Daunorubicin-DNA interaction provide valuable insights into its biological activity. A high association rate constant (k_on) ensures that the drug can quickly find its target within the cell. A low dissociation rate constant (k_off), corresponding to a long residence time, is often associated with a more potent and sustained biological effect, as the drug remains bound to the DNA for a longer period, increasing the probability of inhibiting DNA replication and topoisomerase II. The thermodynamic parameters reveal the driving forces of the interaction. For instance, a negative enthalpy change suggests that the binding is an exothermic process driven by favorable interactions like hydrogen bonding and van der Waals forces.

Conclusion and Future Directions

Summary of Key Findings

The interaction of Daunorubicin Hydrochloride with DNA is a complex process characterized by specific kinetic and thermodynamic parameters. This guide has outlined the molecular mechanism of intercalation, detailed the primary biophysical techniques used to study these interactions, and provided exemplary protocols for their investigation. The quantitative data derived from these methods are crucial for a comprehensive understanding of Daunorubicin's mechanism of action.

Implications for Drug Development and Optimization

A thorough understanding of the DNA intercalation kinetics of Daunorubicin can inform the development of new and improved anthracycline analogs. By modifying the chemical structure of the drug, it may be possible to modulate its kinetic and thermodynamic parameters to enhance its therapeutic index—that is, to increase its anticancer activity while reducing its cardiotoxic side effects.[2] For example, modifications that increase the residence time of the drug on its DNA target could lead to more potent antitumor activity.

Emerging Techniques and Future Research Perspectives

The field of drug-DNA interactions is continually evolving with the advent of new technologies. Single-molecule techniques, such as optical and magnetic tweezers, are now being used to study the mechanical effects of drug intercalation on DNA.[9] Advanced computational methods, including molecular dynamics simulations, are providing unprecedented insights into the atomistic details of the intercalation process.[4][5] Future research will likely focus on integrating these advanced techniques to build a more complete and dynamic picture of how Daunorubicin and other intercalating agents exert their biological effects.

Visualizations

Diagrams

Caption: Experimental workflow for kinetic analysis of Daunorubicin-DNA interaction.

Caption: Simplified signaling pathway of Daunorubicin's mechanism of action.

References

-

Daunorubicin: Package Insert / Prescribing Information / MOA - Drugs.com. (2025-06-05). Available from: [Link]

-

The Intricate Mechanism and Application of Daunorubicin Hydrochloride in Oncology. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Daunorubicin - StatPearls - NCBI Bookshelf - NIH. (2023-07-31). Available from: [Link]

-

DRUG NAME: Daunorubicin - BC Cancer. Available from: [Link]

-

Daunorubicin Hydrochloride 20mg Powder for Injection: A Comprehensive Clinical Profile. Available from: [Link]

-

Trouet A, Sokal G. Clinical studies with daunorubicin-DNA and adriamycin-DNA complexes: a review. Cancer Treat Rep. 1979 May;63(5):895-8. Available from: [Link]

-

Zunino F, Di Marco A, Zaccara A. The interaction of daunorubicin and doxorubicin with DNA and chromatin. Chem Biol Interact. 1979 Dec;24(2):217-25. Available from: [Link]

-

Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Springer Nature. Available from: [Link]

-

Pang, X., Liu, Y., & Lei, H. (2012). Early stage intercalation of doxorubicin to DNA fragments observed in molecular dynamics binding simulations. Journal of molecular graphics & modelling, 38, 251–259. Available from: [Link]

-

Using Spectroscopic Techniques to Examine Drug– DNA Interactions | Request PDF. Available from: [Link]

-

Drug-DNA Interaction Protocols - University of California San Francisco. Available from: [Link]

-

Samad, I. A., & Bako, I. (2018). Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Physical Chemistry Chemical Physics, 20(33), 21548-21561. Available from: [Link]

-

Schneider YJ, Baurain R, Zenebergh A, Trouet A. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro. Cancer Chemother Pharmacol. 1979;2(1):7-10. Available from: [Link]

-

Brossard, E. E., & Corcelli, S. A. (2024). Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations. The journal of physical chemistry letters, 15(21), 5770–5778. Available from: [Link]

-

Chaires, J. B., Dattagupta, N., & Crothers, D. M. (1982). Kinetics of the daunomycin-DNA interaction. Biochemistry, 21(17), 3933–3940. Available from: [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. Available from: [Link]

-

Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection - PMC - NIH. Available from: [Link]

-

Hal-Image, S., Johnson, B. D., & Nguyen, T. (2007). Kinetic discrimination of sequence-specific DNA-drug binding measured by surface plasmon resonance imaging and comparison to solution-phase measurements. Analytical chemistry, 79(20), 7725–7732. Available from: [Link]

-

Emission fluorescence spectra of daunorubicin in the presence of DNA... - ResearchGate. Available from: [Link]

-

Bittman, R., & Blau, L. (1975). Stopped-flow kinetic studies of actinomycin binding to DNAs. Biochemistry, 14(10), 2138–2145. Available from: [Link]

-

Mikaelian, G., Sarimveis, H., Theodorou, D. N., & Megariotis, G. (2025). Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA. The Journal of Physical Chemistry B, 129(33), 8335-8350. Available from: [Link]

-

Liu, P., Liu, D., Wang, L., Zhang, Y., & Li, Y. (2023). Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy. International journal of biological macromolecules, 253(Pt 2), 126245. Available from: [Link]

-

(a) Quenching of fluorescence of daunorubicin 1 (2.3 µM) with the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC - NIH. Available from: [Link]

-

Daunorubicin and DNA Interactions - ResearchGate. Available from: [Link]

-

Kinetics and sensitivity of daunorubicin in patients with acute leukemia. - R Discovery. Available from: [Link]

-

DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA - ResearchGate. Available from: [Link]

-

Emission fluorescence spectra of daunorubicin in the presence of DNA... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Houée-Levin, C., Gardès-Albert, M., & Ferradini, C. (1985). One-electron reduction of daunorubicin intercalated in DNA or in a protein: a gamma radiolysis study. FEBS letters, 179(1), 46–50. Available from: [Link]

-

Pang, X., Liu, Y., & Lei, H. (2012). Early stage intercalation of doxorubicin to DNA fragments observed in molecular dynamics binding simulations. Journal of Molecular Graphics and Modelling, 38, 251-259. Available from: [Link]

-

Daunorubicin and Drug Interactions - ResearchGate. Available from: [Link]

-

DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS 4 ” Core - MDPI. Available from: [Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. Available from: [Link]

-

Szabo, A., Stolz, L., & Granzow, R. (1995). Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions. Current opinion in structural biology, 5(5), 699–705. Available from: [Link]

-

Fluorescent Alloyed CdZnSeS/ZnS Nanosensor for Doxorubicin Detection - PMC - NIH. Available from: [Link]

-

DNA‐binding Studies of Daunorubicin in the Presence of Methylene Blue by Spectroscopy and Voltammetry Techniques - ResearchGate. Available from: [Link]

-

Hahnefeld, C., Drewianka, S., & Herberg, F. W. (2004). Determination of kinetic data using surface plasmon resonance biosensors. In The protein protocols handbook (pp. 299-320). Humana Press. Available from: [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022-10-06). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Early stage intercalation of doxorubicin to DNA fragments observed in molecular dynamics binding simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. search.library.ucsf.edu [search.library.ucsf.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Kinetic discrimination of sequence-specific DNA-drug binding measured by surface plasmon resonance imaging and comparison to solution-phase measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. m.youtube.com [m.youtube.com]

- 24. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Biosynthesis, and Production of Daunorubicin Hydrochloride from Streptomyces peucetius

Abstract

The discovery of daunorubicin from the soil bacterium Streptomyces peucetius in the 1950s and 1960s marked a pivotal moment in the history of oncology, heralding the era of anthracycline chemotherapy.[1][2] This technical guide provides an in-depth exploration of the journey from the microbial source to the clinically vital chemotherapeutic agent, Daunorubicin Hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document details the microbiology of S. peucetius, the intricacies of its fermentation for daunorubicin production, the molecular genetics of the biosynthetic pathway, and the downstream processes for isolation and purification. Furthermore, it outlines the analytical methods for characterization and delves into the compound's mechanism of action as a potent anti-neoplastic agent. The protocols, pathways, and quantitative data presented herein are grounded in established scientific literature to provide a comprehensive and authoritative resource.

Introduction: The Genesis of a Potent Anthracycline

The mid-20th century saw a concerted effort to identify novel therapeutic agents from natural sources, with soil-dwelling microorganisms, particularly the genus Streptomyces, emerging as a prolific source of bioactive secondary metabolites.[3][4] This systematic screening led to the landmark isolation of daunorubicin (also known as daunomycin) from Streptomyces peucetius.[5][6] This discovery was a breakthrough, introducing the first member of the anthracycline class of antibiotics, which would become a cornerstone of cancer chemotherapy.[1] Daunorubicin demonstrated potent activity against various cancers, most notably acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[5][7][8][9] Its success spurred the development of numerous analogues, including the widely used doxorubicin, cementing the importance of S. peucetius in modern medicine. This guide dissects the scientific and technical foundations of this discovery, offering a detailed roadmap from microbial culture to purified drug.

The Producing Microorganism: Streptomyces peucetius

Streptomyces peucetius is a Gram-positive, filamentous bacterium found in soil. Like other members of its genus, it undergoes a complex life cycle involving the formation of a vegetative mycelium and subsequent differentiation into aerial hyphae that bear chains of spores. This morphological complexity is mirrored by its metabolic capabilities; S. peucetius is renowned for its ability to synthesize a diverse array of secondary metabolites.[6] The production of these compounds, including daunorubicin, is intricately regulated and typically occurs during the stationary phase of growth, triggered by nutrient limitation or other environmental stressors. The organism's genome contains a large number of biosynthetic gene clusters (BGCs) responsible for producing these complex molecules.[6] Understanding the physiology and genetics of S. peucetius is therefore fundamental to optimizing the production of daunorubicin.

Fermentative Production of Daunorubicin

The cornerstone of daunorubicin manufacturing is the controlled fermentation of S. peucetius. The objective is to maximize the volumetric yield of the target metabolite while minimizing the production of impurities. This requires careful optimization of the strain, medium composition, and physical parameters.

Strain Improvement

While wild-type S. peucetius (e.g., ATCC 29050) produces daunorubicin, industrial production relies on high-yielding strains developed through classical mutagenesis (e.g., UV irradiation) and modern genetic engineering techniques.[10][11] Key genetic targets for modification include the knockout of genes responsible for byproduct formation (e.g., dnrU to reduce dihydrodaunorubicin) or the overexpression of resistance genes (e.g., drrC) to alleviate product feedback inhibition.[11]

Fermentation Protocol: A Step-by-Step Methodology

The production of daunorubicin is typically a multi-stage process designed to build sufficient biomass before shifting the culture to a production phase.

Step 1: Inoculum Development (Seed Culture)

-

Primary Seed Culture: A lyophilized stock or spore suspension of S. peucetius is inoculated into a primary seed medium. This medium is rich in readily available nutrients to promote rapid vegetative growth.

-

Incubation: The culture is incubated for 30-40 hours in a shaker flask at 30°C until a cell concentration of 20-25% is achieved.[12]

-

Secondary Seed Culture: The primary culture is transferred to a larger volume of a secondary seed medium.

-

Incubation: The secondary culture is incubated for 40-50 hours under the same conditions to achieve a higher cell density (30-35%).[12] This two-stage process ensures a robust and healthy inoculum for the production fermenter.

Step 2: Production Fermentation

-

Inoculation: The secondary seed culture is used to inoculate the final production fermenter, typically at a 5-10% (v/v) ratio.

-